3,5-Dibromo-2-hydroxy-4-iodobenzoic acid
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Overview
Description
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Br2IO3 It is a derivative of benzoic acid, characterized by the presence of bromine and iodine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid typically involves the bromination and iodination of salicylic acid derivatives. One common method includes the bromination of 2-hydroxybenzoic acid followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable solvents and catalysts to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions to modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions and effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 2-Hydroxy-4-iodobenzoic acid
- 3,5-Dibromosalicylic acid
Uniqueness
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of halogens is less common compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3Br2IO3 |
---|---|
Molecular Weight |
421.81 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3Br2IO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,(H,12,13) |
InChI Key |
WTNVYEXJKKAHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Br)O)C(=O)O |
Origin of Product |
United States |
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